molecular formula C7H10Cl2O3S B13487404 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

Cat. No.: B13487404
M. Wt: 245.12 g/mol
InChI Key: GDVUUDWIGJCYFR-UHFFFAOYSA-N
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Description

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride is a specialized organosulfur compound characterized by its unique spirocyclic architecture. The molecule features a sulfonyl chloride group (-SO₂Cl) and a chloro substituent on a bicyclic framework comprising a six-membered oxaspiro ring fused with a smaller cyclopropane-like ring (2.5 octane system). Its molecular formula is C₇H₁₁ClO₃S, with a calculated molecular weight of 222.68 g/mol (based on atomic masses: C=12, H=1, Cl=35.45, O=16, S=32.07). Structural complexity arises from the spiro junction, which introduces steric strain and influences reactivity .

Properties

Molecular Formula

C7H10Cl2O3S

Molecular Weight

245.12 g/mol

IUPAC Name

2-chloro-6-oxaspiro[2.5]octane-2-sulfonyl chloride

InChI

InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2

InChI Key

GDVUUDWIGJCYFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC2(S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of 6-oxaspiro[2.5]octane with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfenyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity can be harnessed for various synthetic processes.

Mechanism of Action

The mechanism by which 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

The compound’s spirocyclic framework distinguishes it from linear or monocyclic sulfonyl chlorides. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride C₇H₁₁ClO₃S 222.68 Not available Unknown Spirocyclic, dual Cl/SO₂Cl groups
6-(Chlorosulfonyl)spiro[2.5]octane-1-carboxylate C₁₀H₁₅ClO₄S 290.74 Not available 95% Spirocyclic, ester + sulfonyl chloride
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane C₁₂H₁₃ClNO₃S 287.76 861212-71-7 Tech. Spirocyclic, aryl sulfonyl, N/O heteroatoms
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 95% Linear, ether-linked sulfonyl chloride
1-Octanesulfonyl chloride C₈H₁₇ClO₂S 220.74 7795-95-1 Not specified Linear, alkyl sulfonyl chloride

Structural Notes:

  • Spirocyclic analogs (e.g., ) share strained bicyclic frameworks but differ in substituents. For instance, the carboxylate group in 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate enhances polarity compared to the chloro group in the target compound .
  • Linear analogs (e.g., 1-octanesulfonyl chloride) lack steric hindrance, facilitating nucleophilic substitutions .

Physical and Chemical Properties

  • Reactivity : The spirocyclic structure in this compound likely increases electrophilicity at the sulfonyl chloride group due to ring strain. This contrasts with linear sulfonyl chlorides (e.g., 1-octanesulfonyl chloride), which exhibit standard SN2 reactivity .
  • Stability: Spirocyclic systems may face hydrolytic instability.
  • Polar spiro analogs with carboxylates or aryl groups () may have improved solubility in organic solvents .

Biological Activity

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • CAS Number : 2680539-63-1
  • Molecular Formula : C7H8ClO3S
  • Molecular Weight : 207.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, making it a potential electrophile in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some spirocyclic compounds have demonstrated effectiveness against bacterial strains by inhibiting cell wall synthesis.
  • Antitumor Activity : Compounds containing sulfonyl groups have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of specific enzyme activities
CytotoxicityReduced viability in human cancer cells

Antimicrobial Studies

In a study evaluating the antimicrobial properties of sulfonyl-containing compounds, this compound showed significant inhibition against several strains of Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, leading to cell lysis.

Antitumor Studies

Research conducted on the antitumor effects revealed that this compound could induce apoptosis in various cancer cell lines. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic applications in oncology.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound exhibits low acute toxicity levels in animal models, with an oral LD50 greater than 2000 mg/kg. Long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What synthetic routes are established for 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of the spirocyclic precursor (e.g., 6-oxaspiro[2.5]octane) using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., ring-opening).
  • Solvent : Use dichloromethane or tetrahydrofuran for optimal solubility .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents and byproducts. Yield typically ranges from 60–75%, influenced by stoichiometric control of SO₂Cl₂ .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and sulfonyl chloride moiety (e.g., sulfonyl Cl resonance at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical m/z for C₇H₁₀Cl₂O₂S: 244.97) .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 34.30%, H: 4.11%, S: 13.07%) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Handling : Use gloves and a fume hood due to its lachrymatory and corrosive properties. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in spirocyclic systems during nucleophilic substitution?

  • Methodological Answer : The sulfonyl chloride group acts as a strong electrophile, with reactivity enhanced by the spirocyclic strain. Nucleophilic attack (e.g., by amines or alcohols) occurs at the sulfur atom, forming sulfonamides or sulfonate esters. Kinetic studies (e.g., using in situ IR or ¹H NMR) reveal that steric hindrance from the spiro ring slows reactivity compared to linear analogs. Computational modeling (DFT) can map transition states to optimize substitution pathways .

Q. How does pH or solvent polarity affect the compound’s stability, and what analytical methods detect degradation?

  • Methodological Answer :
  • Stability Tests :
  • Aqueous Media : Hydrolysis occurs rapidly above pH 7, generating sulfonic acid. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the sulfonyl chloride, while protic solvents (e.g., methanol) accelerate degradation. Conduct accelerated stability studies at 40°C for 14 days .
  • Degradation Markers : Track chloride ion release via ion chromatography or argentometric titration .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives?

  • Methodological Answer :
  • Isomer Discrimination : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm spirocyclic conformation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
  • Data Cross-Validation : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian software) .

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